Perfluoro-1,3-dimethylcyclohexane

Catalog No.
S539034
CAS No.
335-27-3
M.F
C8F16
M. Wt
400.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro-1,3-dimethylcyclohexane

CAS Number

335-27-3

Product Name

Perfluoro-1,3-dimethylcyclohexane

IUPAC Name

1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane

Molecular Formula

C8F16

Molecular Weight

400.06 g/mol

InChI

InChI=1S/C8F16/c9-1(7(19,20)21)3(11,12)2(10,8(22,23)24)5(15,16)6(17,18)4(1,13)14

InChI Key

LOQGSOTUHASIHI-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F

Solubility

Soluble in DMSO

Synonyms

Perfluoro(1,3-dimethylcyclohexane); Hexadecafluoro-1,3-dimethylcyclohexane; Cyclohexane, perfluoro-1,3-dimethyl-; Cyclohexane, decafluoro-1,3-bis(trifluoromethyl)-.

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F

Description

The exact mass of the compound Perfluoro-1,3-dimethylcyclohexane is 399.9745 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Tracer Gas Studies

Perfluoro-1,3-dimethylcyclohexane's high volatility, low boiling point (102 °C), and chemical inertness make it an ideal inert gas tracer for atmospheric and oceanographic studies []. Due to its extremely low atmospheric background concentration, even small amounts released can be easily detected, allowing researchers to track air and ocean currents []. This characteristic is crucial for understanding atmospheric and oceanic circulation patterns, which play a vital role in climate modeling and pollution transport studies [].

Solvent for Specific Applications

Perfluoro-1,3-dimethylcyclohexane exhibits unique solvent properties. While it's a poor solvent for most solids and liquids, it shows a high affinity for dissolving gases []. This property makes it useful in research involving gas chromatography or other analytical techniques where specific gas separation or analysis is required []. Additionally, its chemical inertness allows its use in studies with sensitive materials that might react with common solvents.

Perfluoro-1,3-dimethylcyclohexane is a fluorinated compound with the molecular formula C8F16C_8F_{16} and a molecular weight of approximately 400.06 g/mol. It is also known by various names, including 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane and Flutec PP3102. The compound features a cyclohexane ring fully substituted with fluorine atoms and two methyl groups at the 1 and 3 positions of the ring structure. Its chemical structure is characterized by high stability and low reactivity due to the presence of fluorine atoms which impart unique properties such as hydrophobicity and lipophobicity .

  • Ion/Ion Reactions: Research indicates that perfluoro-1,3-dimethylcyclohexane can be involved in ion/ion reactions, particularly in mass spectrometry applications where it serves as a solvent or matrix for oligopeptide analysis .
  • Substitution Reactions: While not common, substitution reactions may occur when exposed to highly reactive species or under extreme conditions.

Several methods exist for synthesizing perfluoro-1,3-dimethylcyclohexane:

  • Electrochemical Fluorination: This method involves the electrochemical fluorination of cyclohexane derivatives.
  • Direct Fluorination: Utilizing elemental fluorine to fluorinate cyclohexane under controlled conditions.
  • Rearrangement of Fluorinated Precursors: Starting from 1,3-bis(trifluoromethyl)-benzene and applying specific reagents to yield the desired product .

These synthesis routes can vary in efficiency and yield based on reaction conditions and starting materials.

Perfluoro-1,3-dimethylcyclohexane finds applications in various fields:

  • Solvent in Analytical Chemistry: Due to its non-polar nature, it serves as an effective solvent for non-polar compounds in chromatographic techniques.
  • Fluorinated Lubricants: Its thermal stability and low viscosity make it suitable for use as a lubricant in specialized applications.
  • Chemical Intermediates: It can be utilized in the synthesis of other fluorinated compounds or materials .

Research on interaction studies involving perfluoro-1,3-dimethylcyclohexane primarily focuses on its role as a solvent or matrix in mass spectrometry. It has been used to analyze oligopeptides through ionization techniques that exploit its unique properties without significantly altering the analytes being studied . Further studies may explore its interactions with biological systems or environmental components.

Perfluoro-1,3-dimethylcyclohexane shares structural similarities with other perfluorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
PerfluorocyclopentaneC5F10C_5F_{10}Smaller ring structure; less stable
Perfluoro-1-methylcyclopentaneC6F12C_6F_{12}One less methyl group; different physical properties
Perfluoro-1-deceneC10F20C_{10}F_{20}Linear structure; higher molecular weight
Perfluorooctanesulfonic acidC8F17O3SC_8F_{17}O_3SSulfonic acid group; highly polar

Perfluoro-1,3-dimethylcyclohexane stands out due to its unique cyclohexane structure fully substituted with fluorine atoms while incorporating methyl groups that influence its physical properties and potential applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Exact Mass

399.9745

Boiling Point

102.0 °C

Appearance

Solid powder

Melting Point

-70.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q1Y54IOL0P

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

335-27-3

Wikipedia

Perfluoro-1,3-dimethylcyclohexane

Use Classification

Cosmetics -> Solvent
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Cyclohexane, 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Westbrook AW, Ren X, Moo-Young M, Chou CP. Application of hydrocarbon and perfluorocarbon oxygen vectors to enhance heterologous production of hyaluronic acid in engineered Bacillus subtilis. Biotechnol Bioeng. 2018 May;115(5):1239-1252. doi: 10.1002/bit.26551. Epub 2018 Feb 26. PubMed PMID: 29384194.
2: Rauh F, Schwenk M, Pejcic B, Myers M, Ho KB, Stalker L, Mizaikoff B. A mid-infrared sensor for the determination of perfluorocarbon-based compounds in aquatic systems for geosequestration purposes. Talanta. 2014 Dec;130:527-35. doi: 10.1016/j.talanta.2014.07.025. Epub 2014 Jul 25. PubMed PMID: 25159442.
3: Pozzi G, Fish RH. Fluoroponytailed crown ethers and quaternary ammonium salts as solid-liquid phase transfer catalysts in organic synthesis. Top Curr Chem. 2012;308:213-32. doi: 10.1007/128_2011_240. PubMed PMID: 21928010.
4: Wenska G, Taras-Goślińska K, Łukaszewicz A, Burdziński G, Koput J, Maciejewski A. Mechanism and dynamics of intramolecular triplet state decay of 1-propyl-4-thiouracil and its α-methyl-substituted derivatives studied in perfluoro-1,3-dimethylcyclohexane. Photochem Photobiol Sci. 2011 Aug;10(8):1294-302. doi: 10.1039/c1pp05034f. Epub 2011 May 19. PubMed PMID: 21594285.
5: Podgorsek A, Stavber S, Zupan M, Iskra J, Padua AA, Costa Gomes MF. Solvation of halogens in fluorous phases. Experimental and simulation data for F2, Cl2, and Br2 in several fluorinated liquids. J Phys Chem B. 2008 May 29;112(21):6653-64. doi: 10.1021/jp7121104. Epub 2008 May 8. PubMed PMID: 18461988.
6: Chen X, Lemal DM. Synthesis, basicity, and dynamics of a perfluorocyclohexenyl anion. J Org Chem. 2004 Nov 26;69(24):8205-8. PubMed PMID: 15549788.
7: Taras-Goślińiska K, Wenska G, Skalski B, Maciejewski A, Burdziński G. Intra- and intermolecular electronic relaxation of the second excited singlet and the lowest excited triplet states of 1,3-dimethyl-4-thiouracil in solution. Photochem Photobiol. 2002 May;75(5):448-56. PubMed PMID: 12017469.
8: Zhu X, Wei W, Shi Y, Song X, He Y. [Cause and management of dislocated nuclear fragments during phacoemulsification]. Zhonghua Yan Ke Za Zhi. 2000 Mar;36(2):101-3. Chinese. PubMed PMID: 11853593.
9: Chrisman PA, Newton KA, Reid GE, Wells JM, McLuckey SA. Loss of charged versus neutral heme from gaseous holomyoglobin ions. Rapid Commun Mass Spectrom. 2001;15(23):2334-40. PubMed PMID: 11746900.
10: Stephenson JL Jr, McLuckey SA. Ion/ion reactions for oligopeptide mixture analysis: application to mixtures comprised of 0.5-100 kDa components. J Am Soc Mass Spectrom. 1998 Jun;9(6):585-96. PubMed PMID: 9879372.
11: Rowson NJ, Bacon AS, Rosen PH. Perfluorocarbon heavy liquids in the management of posterior dislocation of the lens nucleus during phakoemulsification. Br J Ophthalmol. 1992 Mar;76(3):169-70. PubMed PMID: 1540563; PubMed Central PMCID: PMC504198.
12: Begley P, Foulger B, Simmonds P. Femtogram detection of perfluorocarbon tracers using capillary gas chromatography-electron-capture negative ion chemical ionisation mass spectrometry. J Chromatogr. 1988 Jul 8;445(1):119-28. PubMed PMID: 3215967.

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